molecular formula C11H16N2O B3227307 (6-(Piperidin-4-yl)pyridin-2-yl)methanol CAS No. 1260856-19-6

(6-(Piperidin-4-yl)pyridin-2-yl)methanol

Cat. No.: B3227307
CAS No.: 1260856-19-6
M. Wt: 192.26
InChI Key: CUZPZYBOEJFMBV-UHFFFAOYSA-N
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Description

(6-(Piperidin-4-yl)pyridin-2-yl)methanol is a compound that features both piperidine and pyridine moieties Piperidine is a six-membered heterocyclic amine, while pyridine is a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Piperidin-4-yl)pyridin-2-yl)methanol typically involves the reaction of 2-chloropyridine with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final compound .

Chemical Reactions Analysis

Types of Reactions: (6-(Piperidin-4-yl)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine or pyridine rings .

Scientific Research Applications

(6-(Piperidin-4-yl)pyridin-2-yl)methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (6-(Piperidin-4-yl)pyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: What sets (6-(Piperidin-4-yl)pyridin-2-yl)methanol apart is its unique combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and interactions compared to compounds containing only one of these moieties .

Properties

IUPAC Name

(6-piperidin-4-ylpyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-8-10-2-1-3-11(13-10)9-4-6-12-7-5-9/h1-3,9,12,14H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZPZYBOEJFMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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